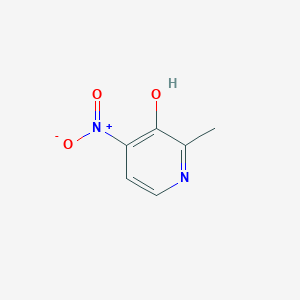

2-Methyl-4-nitropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-6(9)5(8(10)11)2-3-7-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTUQEPEJPQZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Nitropyridin 3 Ol and Its Analogues

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure and dynamics of 2-Methyl-4-nitropyridin-3-ol and its analogues.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy reveals the characteristic vibrational modes of the functional groups within a molecule. For nitropyridine derivatives, strong absorption bands are typically observed for the nitro (NO₂) group and the hydroxyl (OH) group. In the case of 6-bromo-4-methyl-2-nitropyridin-3-ol, a structurally related compound, the IR spectrum is predicted to show strong absorption bands for the NO₂ group around 1520 cm⁻¹ and for the OH group around 3200 cm⁻¹. vulcanchem.com Experimental FTIR analysis has been reported for other analogues like 2-chloro-4-methyl-3-nitropyridine. sigmaaldrich.com The presence and position of these bands provide crucial information about the molecular framework.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Complementing FTIR, FT-Raman spectroscopy provides information on the vibrational modes that are Raman active. Experimental FT-Raman spectroscopic analysis has been conducted on related compounds such as 2-chloro-4-methyl-3-nitropyridine. sigmaaldrich.com For 3-hydroxy-6-methyl-2-nitropyridine (B146962), both FT-IR and FT-Raman spectroscopic studies have been utilized to investigate its vibrational properties. a2bchem.com The combination of both FTIR and FT-Raman data allows for a more complete picture of the vibrational landscape of the molecule.

Complete Vibrational Assignments and Normal Mode Analysis

A comprehensive understanding of the molecular vibrations is achieved through complete vibrational assignments and normal mode analysis. This process involves assigning the observed spectral bands to specific atomic motions within the molecule. For compounds like 2-amino-4-methyl-3-nitropyridine (B139313), mode assignments have been guided by comparative Density Functional Theory (DFT) analysis and experimental data from structurally similar pyridine (B92270) derivatives. researchgate.net Theoretical calculations, often employing methods like DFT with basis sets such as B3LYP/6-311G(2d,2p), are used to predict vibrational frequencies, which are then compared with experimental IR and Raman spectra. researchgate.netijsred.com

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of each internal coordinate, such as bond stretching or angle bending, to a particular normal mode of vibration. This analysis is crucial for making unambiguous vibrational assignments. For instance, in the study of 2-amino-6-methoxy-3-nitropyridine, vibrational frequencies were assigned based on PED calculations. researchgate.net Similarly, for 4-Methyl-3-nitropyridine-1-carbonitrile, the calculation of PED was performed to aid in the assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure and electronic environment of molecules in solution.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. For nitropyridine derivatives, distinct signals are expected for the methyl group, aromatic protons, and the hydroxyl group.

In a related compound, 6-bromo-4-methyl-2-nitropyridin-3-ol, the predicted ¹H NMR spectrum shows signals for the methyl group at approximately 2.5 ppm, aromatic protons in the range of 6.8–8.2 ppm, and a broad signal for the hydroxyl group around 5.5 ppm. vulcanchem.com For 2-amino-4-methyl-3-nitropyridine and its analogues, ¹H NMR data has been used for structural characterization. rsc.org The ¹H NMR spectrum of 3-hydroxy-6-methyl-2-nitropyridine has also been reported. nih.gov

Coupling constants (J-values) arise from the interaction of neighboring non-equivalent protons and provide valuable information about the connectivity and dihedral angles between protons. The analysis of coupling constants, in conjunction with chemical shift data, allows for the precise assignment of protons in the molecule. Theoretical calculations using DFT can also be employed to predict and verify experimental coupling constants. mdpi.com

Below is a table summarizing typical ¹H NMR chemical shift ranges for protons in environments similar to those in this compound. pdx.educarlroth.com

| Type of Proton | Approximate Chemical Shift (δ) in ppm |

| Methyl (R-CH₃) | 0.8 - 1.0 |

| Methylene (R-CH₂-R) | 1.2 - 1.4 |

| Aromatic (Ar-H) | 6.5 - 8.5 |

| Hydroxyl (R-OH) | Variable, often broad |

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectroscopy of this compound and its analogs provides significant insights into the electronic environment of the carbon atoms within the pyridine ring and its substituents. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electron-donating or -withdrawing properties of other substituents, as well as their positions on the pyridine ring.

For instance, in a study of 2-N-phenylamino-4-methyl-3-nitropyridine and its 6-methyl isomer, distinct ¹³C NMR spectra were observed, highlighting the influence of the methyl group's position on the electronic distribution. researchgate.net In related nitropyridine derivatives, the carbon atom attached to the nitro group typically experiences a downfield shift due to the group's strong deshielding effect. For example, in 6-nitropyridine-2,3-diamine, the carbon at the C-6 position, bonded to the nitro group, resonates at approximately 152.1 ppm. Similarly, the carbons bonded to amino groups also show characteristic shifts.

The chemical shifts of the methyl groups in nitropyridine derivatives, such as 2,3-dimethyl-5-nitropyridine, are typically observed in the range of 18–22 ppm. The presence of a nitro group generally causes a deshielding effect on the pyridine ring protons and carbons, leading to downfield shifts in their NMR signals.

Systematic studies on methylated derivatives of 4-nitropyridine (B72724) N-oxide have shown that the introduction of methyl and nitro groups leads to predictable changes in the ¹³C NMR chemical shifts. chempap.org These shifts can be rationalized by considering the electronic properties of the substituents and their spatial arrangement, which can sometimes lead to steric inhibition of resonance effects. chempap.org

Below is a table summarizing representative ¹³C NMR chemical shifts for carbons in related nitropyridine structures.

| Compound | C2 | C3 | C4 | C5 | C6 | Methyl Carbon(s) | Reference |

| 2-Chloro-5-methyl-3-nitropyridine | - | - | - | - | - | - | chemicalbook.com |

| 2-Hydroxy-4-methyl-3-nitropyridine | - | - | - | - | - | - | chemicalbook.com |

| 2,3-Dimethyl-5-nitropyridine | ~18-22 (CH₃) | ~18-22 (CH₃) | - | - | - | - | |

| 6-Nitropyridine-2,3-diamine | 140.3 (NH₂) | 138.9 (NH₂) | - | - | 152.1 (NO₂) | - |

Note: Specific peak assignments for this compound were not available in the searched literature. The table presents data for structurally similar compounds to provide context for expected chemical shift ranges.

Correlation of Experimental and Calculated NMR Parameters

The correlation of experimentally determined NMR chemical shifts with those calculated using theoretical methods, such as Density Functional Theory (DFT), has become a powerful tool for structural elucidation and assignment of NMR spectra. ruc.dkmdpi.comnih.gov This approach is particularly valuable for complex molecules where empirical assignment based on substituent effects alone can be ambiguous. mdpi.com

For pyridine derivatives, DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.govresearchgate.net The accuracy of these predictions is dependent on several factors, including the choice of the functional, basis set, and the inclusion of solvent effects in the computational model. nih.govtifrh.res.in For instance, studies on biaryl compounds have shown that functionals like ωB97XD coupled with a suitable basis set can provide excellent correlation between calculated and experimental shifts. nih.gov

While no golden rule exists for the perfect combination of functional and basis set, successful predictions have been achieved for various organic molecules. ruc.dk For example, geometry optimization using methods like B3LYP/6-311+G(2d,p) followed by NMR calculations with the same or a different basis set has proven effective. github.io It is a common practice to scale the calculated chemical shifts using a linear regression analysis against experimental data to improve the correlation. github.io

In the context of nitropyridine derivatives, theoretical calculations can help to:

Confirm structural assignments: By comparing the calculated spectra for different possible isomers with the experimental data, the correct structure can be identified. mdpi.com

Assign individual resonances: In cases of overlapping signals or complex splitting patterns, theoretical predictions can aid in the unambiguous assignment of each peak to a specific nucleus.

Investigate conformational effects: The influence of different conformations, such as the rotation of a substituent, on the NMR parameters can be modeled. mdpi.com

For example, in the study of 2-N-phenylamino-methyl-nitro-pyridine isomers, DFT calculations were used to analyze the experimental results and elucidate the structural and electronic properties. mdpi.com Similarly, for other nitropyridine systems, computational chemistry has been used to predict NMR shifts and optimize geometries for comparison with experimental data. nih.gov The synergy between experimental NMR and DFT calculations provides a robust methodology for the detailed structural characterization of molecules like this compound and its analogues. ruc.dknih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

The electronic absorption spectra of this compound and its analogues are characterized by strong absorption bands in the UV-Vis region. These absorptions arise from π→π* and n→π* electronic transitions within the aromatic system, which are significantly influenced by the nature and position of the substituents on the pyridine ring.

The nitro group, being a strong chromophore and an electron-withdrawing group, plays a crucial role in determining the position and intensity of the absorption maxima (λmax). For instance, in 4-nitropyridine N-oxide, the solvatochromic effect observed in its UV-Vis spectrum (λ = 330–355 nm) makes it a viable probe for assessing the hydrogen-bond donating ability of solvents. acs.org This indicates that the electronic transitions in such molecules are sensitive to the polarity of their environment.

Studies on various nitropyridine derivatives have shown that their UV-Vis spectra typically exhibit strong and distinctive absorption bands. For example, a series of 2-methyl- and 2-arylvinyl-3-nitropyridines displayed strong absorption in the 326-509 nm range in acetonitrile (B52724) solution, accompanied by weaker bands around 260-300 nm. nih.govresearchgate.net The position of λmax is affected by the substitution pattern on the pyridine ring. nih.gov

For the related compound 3-hydroxy-6-methyl-2-nitropyridine, UV spectra recorded in different polar solvents showed absorption bands in the 200-400 nm region, demonstrating the influence of solvent on the electronic transitions. orientjchem.org Similarly, the UV spectra of 2,6-dimethyl-3-halo-4-nitropyridine N-oxides have been examined to understand the mutual interaction of the N-oxide and nitro groups and their modification by steric effects. sav.sk

The electronic absorption spectrum of 2-amino-3-methyl-5-nitropyridine (B21948) was studied using both experimental UV-Visible analysis and time-dependent density functional theory (TD-DFT), which allows for the assignment of the observed electronic transitions. nih.gov

Emission Spectra Measurements and Analysis

The emission properties of this compound and its analogues are of interest for their potential applications in materials science, particularly as fluorescent probes and optical materials. nih.gov The fluorescence characteristics, including the emission maximum (λem) and quantum yield, are highly dependent on the molecular structure and the surrounding environment.

For many nitropyridine derivatives, the introduction of a nitro group can quench fluorescence due to its electron-withdrawing nature, which can promote non-radiative decay pathways. However, careful molecular design can lead to fluorescent compounds. For instance, some newly synthesized 2-methyl- and 2-arylvinyl-3-nitropyridines have been found to possess tunable photophysical properties and exhibit fluorescence. nih.gov

In a study of two new 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers, their emission spectra were measured to understand the relaxation pathways of their electronically excited states. mdpi.com Multiple excitation wavelengths were used to probe the energy dissipation mechanisms, revealing how the position of the methyl substituent modulates the photophysical behavior. mdpi.com The specific structure of these compounds, stabilized by intramolecular hydrogen bonds, plays a crucial role in their optical properties. mdpi.com

The investigation of π-conjugated chromophores has led to the development of materials with interesting emission properties. researchgate.net While many nitropyridine compounds are studied for their biological activity, the photophysical properties, including emission, are also a key area of research.

Stokes Shift Investigations and Photophysical Properties

The Stokes shift, which is the difference in energy between the positions of the band maxima of the absorption and emission spectra, is a critical photophysical parameter. A large Stokes shift is often desirable for applications in fluorescence imaging and sensing as it minimizes self-absorption and improves signal-to-noise ratio.

Several studies on nitropyridine derivatives have reported the investigation of their Stokes shifts. For example, a number of newly synthesized 2-methyl- and 2-arylvinyl-3-nitropyridines were found to possess large Stokes shifts, highlighting their potential as fluorescent materials. nih.govsav.sk The tunable photophysical properties of these compounds are influenced by the substitution pattern on the pyridine ring. nih.gov

The photophysical properties of chromophores are often explained through theoretical models. researchgate.net However, some materials exhibit unique emission phenomena, such as clusterization-triggered emission (CTE), where non-conjugated structures show bright visible emission in their aggregated or solid-state forms. researchgate.net

The investigation of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers involved a systematic analysis of how variations in the methyl substituent position modulate both the structural architecture and the photophysical behavior. mdpi.com This type of research, which combines synthesis, spectroscopic measurements, and theoretical calculations, is essential for understanding and designing molecules with specific optical properties. mdpi.com

The table below summarizes the photophysical properties of some representative nitropyridine analogues.

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Reference |

| Representative 2-arylvinyl-3-nitropyridines | 326-509 | - | Large | - | nih.govresearchgate.net |

Note: Specific photophysical data for this compound were not available in the searched literature. The table provides a general range for related compounds.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

For nitropyridine derivatives, single-crystal X-ray diffraction studies have revealed important structural features. For example, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its dinitro and 5-nitro analogues have been determined, showing that the structures are stabilized by N-H···N and N-H···O hydrogen bonds, leading to layered arrangements. researchgate.net In some cases, dimeric motifs are formed through hydrogen bonding. researchgate.net

The conformation of the molecule in the solid state is also elucidated. In 2-N-phenylamino-3-nitro-4-methylpyridine, the molecule is not planar; the nitro group is slightly twisted relative to the pyridine ring, and there is a significant dihedral angle between the pyridine and phenyl rings. mdpi.com Intramolecular hydrogen bonds, such as N–H∙∙∙O, are often observed and play a key role in stabilizing the molecular conformation. mdpi.com

The crystal packing is determined by a combination of forces, including hydrogen bonds and other intermolecular interactions like C–H···O contacts and π–π stacking. rsc.orgiucr.org For instance, in the crystal structure of 2-(naphthalen-2-yloxy)-5-nitropyridine, N—O···π interactions are a prominent feature of the crystal packing. iucr.org

Computational methods, such as DFT, are often used in conjunction with X-ray diffraction data. The experimental crystal structure can be used as a starting point for geometry optimization calculations, allowing for a comparison between the solid-state structure and the theoretical gas-phase or solution-phase structure. researchgate.net

Below is a table summarizing crystallographic data for some nitropyridine analogues.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-Amino-4-methyl-3-nitropyridine | Monoclinic | P2(1)/n | N-H···N and N-H···O hydrogen bonds, layered arrangement | researchgate.net |

| 2-Amino-4-methyl-3,5-dinitropyridine | Triclinic | P-1 | N-H···N and N-H···O hydrogen bonds | researchgate.net |

| 2-Amino-4-methyl-5-nitropyridine | Monoclinic | C2/c | N-H···N and N-H···O hydrogen bonds | researchgate.net |

| 2,6-Dichloro-4-nitropyridine N-oxide | Orthorhombic | Pbca | Herringbone pattern, O⋯N(nitro) intermolecular contacts | nih.gov |

| 2-(Naphthalen-2-yloxy)-5-nitropyridine | Monoclinic | P2₁/c | N—O···π interactions, weak π–π interactions | iucr.org |

| 2-N-phenylamino-3-nitro-4-methylpyridine | - | - | Non-planar conformation, intramolecular N–H∙∙∙O hydrogen bond | mdpi.com |

Note: Specific crystallographic data for this compound were not found in the searched literature. The table provides data for structurally related compounds.

Determination of Crystal and Molecular Structures

The precise determination of crystal and molecular structures through single-crystal X-ray diffraction provides foundational data on bond lengths, angles, and the spatial arrangement of atoms. While specific crystallographic data for this compound is not prominently available in the reviewed literature, extensive studies on its analogues offer significant insights into the structural characteristics of this class of compounds.

Research on related aminonitropyridine derivatives has successfully determined their crystal structures. For instance, a study of 2-amino-4-methyl-3-nitropyridine (I) , 2-amino-4-methyl-3,5-dinitropyridine (II) , and 2-amino-4-methyl-5-nitropyridine (III) revealed their crystallization in different space groups, highlighting the structural diversity within this family of isomers. researchgate.net Similarly, the crystal structures of two polymorphs of 2-amino-3-nitropyridine (B1266227) and the monohydrate of 2-amino-5-nitropyridine (B18323) have been elucidated, providing a deeper understanding of their solid-state architecture. rsc.org

The introduction of different substituents significantly influences the molecular geometry. In 2-N-phenylamino-3-nitro-4-methylpyridine , the molecule is not planar. The nitro group is slightly twisted relative to the pyridine ring plane by 3.84(15)°, and the dihedral angle between the pyridine and phenyl rings is 6.20(15)°. mdpi.com In its isomer, 2-N-phenylamino-3-nitro-6-methylpyridine , the nitro group's twist is more pronounced at 10.30(12)°. mdpi.com Another example, 2,6-dichloro-4-nitropyridine N-oxide , crystallizes in the orthorhombic space group Pbca, with the nitro group being nearly coplanar with the aromatic ring. nih.gov

Below is a table summarizing the crystallographic data for several analogues of this compound.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 2-amino-4-methyl-3-nitropyridine | C₆H₇N₃O₂ | Monoclinic | P2₁/n | researchgate.net | |||||||

| 2-amino-4-methyl-3,5-dinitropyridine | C₆H₆N₄O₄ | Triclinic | P-1 | researchgate.net | |||||||

| 2-amino-4-methyl-5-nitropyridine | C₆H₇N₃O₂ | Monoclinic | C2/c | researchgate.net | |||||||

| 2,6-dichloro-4-nitropyridine N-oxide | C₅H₂Cl₂N₂O₃ | Orthorhombic | Pbca | 5.964 | 9.510 | 26.192 | 90 | 90 | 90 | 8 | nih.gov |

| 2-N-phenylamino-3-nitro-4-methylpyridine | C₁₂H₁₁N₃O₂ | Triclinic | P-1 | 2 | mdpi.com |

Analysis of Inter- and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are critical non-covalent interactions that govern molecular conformation and crystal packing. In nitropyridinol analogues, both inter- and intramolecular hydrogen bonds are frequently observed, playing a crucial role in stabilizing the crystal lattice.

Intramolecular Hydrogen Bonding: In many substituted nitropyridines, intramolecular hydrogen bonds lead to the formation of quasi-cyclic structures. For example, in 2-N-phenylamino-3-nitro-4-methylpyridine and its 6-methyl isomer, a weak intramolecular N–H···O hydrogen bond is observed between the amino proton and an oxygen atom of the adjacent nitro group. mdpi.com This interaction contributes to the stabilization of the molecule's conformation. mdpi.com Similarly, in 4-Methyl-3-nitropyridin-2-amine , an intramolecular N—H⋯O hydrogen bond is present. mdpi.com

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds create extended networks, linking molecules into dimers, chains, layers, or three-dimensional frameworks. In the crystal structures of 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine , the molecules form dimeric motifs through N-H···N hydrogen bonds, with further stabilization provided by N-H···O interactions. researchgate.net The crystal structure of 4-Methyl-3-nitropyridin-2-amine also features inversion dimers linked by pairs of N—H⋯N hydrogen bonds. mdpi.com

The table below details some of the hydrogen bonds identified in the crystal structures of these analogues.

| Compound Name | Donor-H···Acceptor | Type | Description | Ref. |

| 2-N-phenylamino-3-nitro-4-methylpyridine | N–H···O | Intramolecular | Forms a pseudo-ring, stabilizing conformation. | mdpi.com |

| 4-Methyl-3-nitropyridin-2-amine | N–H···O | Intramolecular | Contributes to molecular planarity. | mdpi.com |

| 4-Methyl-3-nitropyridin-2-amine | N–H···N | Intermolecular | Forms inversion dimers with R₂²(8) ring motifs. | mdpi.com |

| 2-amino-4-methyl-3-nitropyridine | N–H···N | Intermolecular | Creates dimeric structures. | researchgate.net |

| 2-amino-4-methyl-5-nitropyridinium 4-hydroxybenzenesulfonate | N-H···O, O-H···O | Intermolecular | Forms 1D columns of cations and anions. | nih.govdaneshyari.com |

Influence of Substituent Position on Crystal Packing

The position of substituents on the pyridine ring profoundly impacts the intermolecular interactions and, consequently, the crystal packing motif. The interplay between steric and electronic effects of different functional groups dictates whether molecules will adopt, for example, a herringbone pattern, a layered structure, or a π-stacked arrangement. nih.govmdpi.com

A systematic analysis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers demonstrated how altering the position of the methyl group modulates both the structural architecture and photophysical properties. mdpi.comnih.gov The change in substituent position can alter the planarity of the molecule and the nature of the intermolecular forces, leading to different crystal packing. For instance, the packing in 2-amino-3-nitropyridine is influenced by a balance of hydrogen bonds and dispersive and electrostatic interactions, resulting in different polymorphic forms. rsc.org

Matrix Isolation Infrared Spectroscopy for Reactive Intermediates

Matrix isolation is a powerful technique for studying highly reactive molecules, such as reaction intermediates, which have transient lifetimes under normal conditions. iucr.orgnih.gov By trapping these species in an inert gas matrix (like argon or neon) at cryogenic temperatures, their spectroscopic properties can be characterized. nih.gov This method, often combined with quantum chemical calculations, provides detailed structural information about elusive molecules. acs.org

Studies on 2-hydroxy-3-nitropyridine , an isomer of the target compound, have successfully utilized matrix isolation infrared (IR) spectroscopy to investigate intramolecular hydrogen-atom migrations. nih.govacs.org Upon UV irradiation of the matrix-isolated compound, researchers observed the formation of transient species. nih.gov The initial molecule, identified as the enol isomer, was converted to a keto product. nih.govacs.org During this process, an intermediate species, assigned as a syn-enol conformer, was detected through its unique IR spectrum. nih.gov

Furthermore, UV irradiation at a specific wavelength (λ=365 nm) led to the formation of a different reactive intermediate, an aci-nitro form. nih.govacs.org The conformation of this species was determined by comparing the experimental IR spectrum with theoretical spectra obtained from Density Functional Theory (DFT) calculations. nih.gov These studies also revealed that the reverse isomerization from the syn-enol back to the more stable anti-enol form occurs via hydrogen-atom tunneling, a quantum mechanical phenomenon. nih.govacs.org This research demonstrates the utility of matrix isolation IR spectroscopy in mapping photochemical reaction pathways and characterizing the structure and dynamics of short-lived intermediates in the nitropyridine family.

Computational and Theoretical Chemistry Investigations of 2 Methyl 4 Nitropyridin 3 Ol Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the ground-state properties of molecules with a favorable balance of computational cost and accuracy.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. For 2-methyl-4-nitropyridin-3-ol, this involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Studies on similar pyridine (B92270) derivatives, such as 2-hydroxy-5-methyl-3-nitropyridine, have been performed using DFT methods like B3LYP with basis sets such as 6-311G(d) and 6-311G(3d,2p). researchgate.netresearchgate.net These calculations help in identifying the most stable tautomer and predicting the geometrical parameters. For instance, in related molecules, it has been shown that theoretical calculations can predict bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the fact that calculations are performed for an isolated molecule in the gas phase while experiments are in the solid state. sci-hub.se The analysis of the potential energy surface (PES) can reveal the existence of different conformers and the energy barriers between them. sci-hub.se For some pyridine derivatives, only one stable conformer at the minimum energy level is found. sci-hub.se The stability of different conformers is crucial as it can influence the molecule's reactivity and spectroscopic properties.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Structurally Similar Pyridine Derivative. (Note: Data presented is for a related molecule, (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide monohydrate (NBQA), to illustrate the typical output of such studies.)

| Parameter | Bond/Angle | X-ray (Å/°) | BPV86 (Å/°) | PBE (Å/°) |

| Bond Length | C10–O1 | 1.419 (1) | 1.436 | 1.433 |

| Bond Angle | C8–O1–C10 | 115.71 (10) | 117.45 | 117.44 |

| Bond Angle | O1–C10–C11 | 111.63 (12) | 112.80 | 112.88 |

| Data sourced from a study on a related compound to demonstrate the type of information obtained from geometrical optimization studies. sci-hub.se |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comrasayanjournal.co.in This charge transfer is fundamental to many chemical reactions and electronic transitions. science.gov For various pyridine derivatives, the HOMO-LUMO energy gap has been calculated to understand their reactivity. mdpi.comresearchgate.net For example, in one study on triazine derivatives, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating the molecule's chemical reactivity. irjweb.com The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most likely to be involved in electron donation and acceptance. In many nitro-substituted pyridine derivatives, the HOMO is often localized on the pyridine ring and the amino or hydroxyl groups, while the LUMO is concentrated on the nitro group, which acts as an electron acceptor. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Similar Pyridine Derivative. (Note: This data is illustrative and based on general findings for related compounds.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

| Values are representative and can vary depending on the specific molecule and computational method. |

Understanding how charge is distributed within a molecule is essential for predicting its electrostatic interactions and reactive sites. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to calculate the atomic charges. science.gov These methods partition the total electron density of the molecule among its constituent atoms.

Mulliken charge analysis provides a simple way to estimate atomic charges, while NBO analysis offers a more detailed picture of the charge distribution and interactions between orbitals. sci-hub.se The calculated atomic charges can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For instance, in pyridine derivatives, nitrogen and oxygen atoms typically carry negative charges, making them potential sites for electrophilic attack, while carbon atoms bonded to these electronegative atoms tend to have positive charges. rasayanjournal.co.in The charge distribution is also influenced by the presence of substituent groups; for example, a nitro group will withdraw electron density, affecting the charges on the atoms of the pyridine ring.

Table 3: Calculated Mulliken and Natural Atomic Charges for Selected Atoms in a Related Pyridine Derivative. (Note: Data presented is for a related molecule, NBQA, to illustrate the typical output of charge distribution analysis.)

| Atom | NBO Charge | Mulliken Charge |

| O1 | -0.513 | -0.338 |

| Data sourced from a study on a related compound to demonstrate the type of information obtained from charge analysis. sci-hub.se |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations are invaluable for assigning the observed spectral bands to specific molecular vibrations. The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a widely used approach to improve the accuracy of calculated vibrational frequencies. researchgate.net

This method involves calculating the harmonic vibrational frequencies using DFT and then scaling them with empirical scale factors to account for systematic errors in the calculations, such as the neglect of anharmonicity and the use of incomplete basis sets. acs.org The scaling factors are generally specific to the level of theory and basis set used. acs.org The application of SQMFF has been shown to yield vibrational frequencies that are in excellent agreement with experimental data for a variety of molecules, including pyridine derivatives. researchgate.netrsc.org This allows for a detailed and reliable assignment of the vibrational spectrum, providing confidence in the interpretation of experimental results. researchgate.net

Solvation Models and Solvent-Dependent Studies

The study of how a solvent affects the properties of a solute, like this compound, is crucial for understanding its behavior in different chemical environments. Computational models are essential tools for these investigations.

Polarizable Continuum Models (PCM) are a widely used class of implicit solvation models that calculate the properties of a molecule in solution. mdpi.commdpi.commdpi.com In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. mdpi.commdpi.commdpi.com This method allows for the calculation of various properties, such as solution-phase free energies, molecular geometries, and spectroscopic parameters, by modeling the electrostatic interactions between the solute and the solvent. mdpi.comresearchgate.net

The integral equation formalism variant of PCM (IEFPCM) is a common implementation used in quantum chemical calculations to describe the solvent's influence. mdpi.com For instance, in studies of related pyridine derivatives, PCM has been employed to predict electronic transition energies and understand solvatochromism—the change in color of a substance when dissolved in different solvents. acs.org While no specific PCM studies were found for this compound, this methodology is standard for investigating solvent effects on similar molecules. mdpi.comresearchgate.net

Solvatochromism describes the change in a molecule's absorption or emission spectra when the solvent polarity is altered. researchgate.netresearchgate.net When a solute is dissolved in a binary solvent mixture, it may interact more strongly with one solvent component over the other, a phenomenon known as preferential solvation. researchgate.netacs.org This can lead to a non-linear relationship between the observed spectral shifts and the bulk composition of the solvent mixture. researchgate.netresearchgate.net

The analysis of non-linear solvatochromism provides molecular-level insights into the solute's immediate solvation shell. researchgate.net For example, studies on the closely related compound 2-methyl-4-nitroaniline (B30703) have utilized solvatochromic analysis in various solvent mixtures to dissect the contributions of preferential solvation and solvent-solvent interactions to the observed spectral shifts. researchgate.netresearchgate.netresearchgate.net Such studies are critical for understanding complex solute-solvent and solvent-solvent interactions. researchgate.netacs.org However, specific research applying this analysis to this compound is not available in the retrieved literature.

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Crystal engineering aims to understand and control these interactions to design materials with desired properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comrasayanjournal.co.inresearchgate.net It partitions the crystal space into regions where the electron density of a given molecule dominates, providing a graphical representation of how neighboring molecules interact.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) on Nitropyridine Rings

The presence of a nitro group significantly activates the pyridine (B92270) ring towards nucleophilic attack, facilitating SNAr reactions. wikipedia.org This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group, where the negative charge of the intermediate Meisenheimer complex can be effectively delocalized. wikipedia.orgmasterorganicchemistry.com

Regioselectivity and Chemoselectivity in Nitro Group Displacement

In pyridine rings bearing multiple potential leaving groups, the outcome of an SNAr reaction is governed by both regioselectivity (which position is attacked) and chemoselectivity (which group is displaced). Research on analogous compounds, such as 2-methyl-3,5-dinitropyridine (B14619359), provides insight into these factors. When this compound reacts with sulfur nucleophiles like benzylthiol (BnSH), substitution occurs preferentially at the 3-position (ortho to the methyl group) over the 5-position (para to the methyl group). researchgate.netnih.gov

This ortho-preference can be attributed to the steric influence of the 2-methyl group, which may cause the adjacent nitro group at the 3-position to twist out of the plane of the pyridine ring. This misalignment reduces resonance stabilization, weakens the C-NO2 bond, and makes it more susceptible to nucleophilic attack. researchgate.net In the reaction of 2-methyl-3,5-dinitropyridine with BnSH, the ratio of the 3-substituted product to the 5-substituted product was found to be 20:1, highlighting a strong regioselective preference. researchgate.net

Chemoselectivity is observed when different types of leaving groups are present. For instance, in 5-bromo-2-methyl-3-nitropyridine (B155815), only the nitro group is displaced by thiolate nucleophiles, with no competing substitution of the bromine atom. researchgate.net This indicates the superior leaving group ability of the nitro group under these conditions.

Table 1: Regioselectivity in the Reaction of Nitropyridines with Thiolates

| Nitropyridine Substrate | Nucleophile | Major Product | Isomer Ratio (ortho:para) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | BnSH | 3-(Benzylthio)-2-methyl-5-nitropyridine | 20:1 | 70% | researchgate.net |

| 2-(4-(Dimethylamino)styryl)-3,5-dinitropyridine | BnSH | 3-(Benzylthio)-2-(4-(dimethylamino)styryl)-5-nitropyridine | 10:1 | 88% | researchgate.net |

| 2-(4-Nitrostyryl)-3,5-dinitropyridine | iBuSH | 3-(Isobutylthio)-2-(4-nitrostyryl)-5-nitropyridine | 2:1 | 94% | researchgate.net |

Factors Influencing Reaction Rates and Yields with S-Nucleophiles

The rates and yields of SNAr reactions with sulfur nucleophiles (thiolates) are influenced by several factors, including the electronic properties of other substituents on the pyridine ring and the steric bulk of the nucleophile itself.

Steric Effects: The steric hindrance of the incoming nucleophile can impact the regioselectivity. Studies on 2-styryl-3,5-dinitropyridines show that bulkier aryl-thiolates tend to improve the selectivity for substitution at the less sterically hindered position. researchgate.net For the target molecule, 2-Methyl-4-nitropyridin-3-ol, the hydroxyl group at the 3-position would likely exert a significant electronic and steric influence on the substitution of the nitro group at the 4-position.

Comparison of Nucleofugal Abilities of Nitro and Halogen Groups

In nucleophilic aromatic substitution reactions, the ability of a substituent to depart from the Meisenheimer complex is known as its nucleofugality. Experimental evidence from studies on nitropyridine systems containing both nitro and halogen groups consistently shows that the nitro group is a better leaving group than halogens like bromine or chlorine. nih.gov

For example, in reactions of 3-nitro-5-halopyridines with various nucleophiles, the nitro group is selectively displaced. nih.gov Similarly, the reaction of 5-bromo-2-methyl-3-nitropyridine with thiols results exclusively in the substitution of the 3-nitro group, leaving the C-Br bond intact. researchgate.net This superior nucleofugal ability of the nitro group is a key aspect of the chemoselectivity in these reactions, allowing for precise functionalization of poly-substituted pyridine rings.

Functional Group Interconversions on the Pyridine Ring

Reduction of Nitro Groups to Amino Groups

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion can be achieved using a variety of well-established methods that are generally applicable to nitroarenes and nitropyridines. wikipedia.org The resulting aminopyridinols are valuable synthetic intermediates.

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com While effective, Pd/C can sometimes lead to the undesired removal of halogen substituents (dehalogenation) if present. Raney nickel is often a milder alternative that can preserve C-X bonds. commonorganicchemistry.com

Metal/Acid Systems: The reduction using metals in acidic media is a classic and reliable method. Common combinations include iron powder in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), and tin(II) chloride (SnCl2) in hydrochloric acid. commonorganicchemistry.comunimi.it These methods are known for their good functional group tolerance.

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C | H₂ gas, Ethanol/Methanol solvent | Highly efficient; may cause dehalogenation. | commonorganicchemistry.com |

| H₂, Raney Ni | H₂ gas, Ethanol solvent | Milder than Pd/C; often preserves halogens. | commonorganicchemistry.com |

| Fe / AcOH or NH₄Cl | Acetic acid or aqueous NH₄Cl, heat | Cost-effective and tolerant of many functional groups. | wikipedia.org |

| SnCl₂ / HCl | Concentrated HCl, heat | Mild and effective for sensitive substrates. | wikipedia.org |

| Zn / AcOH | Acetic acid | Mild method, compatible with reducible groups. | commonorganicchemistry.com |

Oxidation Reactions of Hydroxyl Groups

The hydroxyl group on the pyridine ring, being a secondary alcohol, can potentially be oxidized to a ketone. The specific reactivity of the hydroxyl group in this compound would depend on the chosen oxidant and reaction conditions, as the electron-deficient, substituted pyridine ring can be sensitive.

Standard oxidation methods for secondary alcohols could be applicable:

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a milder chromium-based reagent that typically oxidizes secondary alcohols to ketones without over-oxidation. libretexts.org The reaction is generally performed in an anhydrous solvent like dichloromethane.

Activated DMSO Oxidations: Methods like the Swern oxidation or the Parikh-Doering oxidation utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile. The Parikh-Doering oxidation, which uses the SO₃•pyridine complex as the activator, is performed under non-cryogenic conditions and is often considered operationally simple. wikipedia.org It effectively converts primary and secondary alcohols to aldehydes and ketones, respectively.

It is important to note that microbial oxidation of a related compound, 4-methyl-3-nitro-pyridin-2-amine, has been shown to result in hydroxylation of the pyridine ring and oxidation of the methyl group, rather than oxidation of the existing amino/hydroxyl functionality. nih.govresearchgate.net This suggests that the C-H bonds of the methyl group or the ring itself may be more susceptible to certain types of oxidation than the C-O-H bond of the hydroxyl group.

Intramolecular and Intermolecular Proton Transfer Mechanisms

Proton transfer is a fundamental reaction that can occur within a single molecule (intramolecular) or between different molecules (intermolecular). In derivatives of this compound, particularly in electronically excited states, these processes are influenced by factors such as changes in the electronic distribution and structural geometry of the molecule.

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule after it has absorbed light and entered an excited electronic state. nih.govnih.gov This phenomenon is of significant interest for its applications in molecular sensors, lasers, and photostabilizers. nih.gov For nitropyridine derivatives, the ESIPT process involves the tautomerization between an enol form and a keto form.

Upon photoexcitation, the acidity and basicity of the proton donor (hydroxyl group) and acceptor (pyridine nitrogen or nitro group oxygen) sites can change dramatically. nih.gov In molecules like nitropyridine N-oxide derivatives, the N-oxide moiety can influence the electronic landscape, potentially participating in or mediating the proton transfer. The nitro group, being strongly electron-withdrawing, plays a crucial role in a process known as nitro-assisted proton transfer (NAPT). In this mechanism, the nitro group can act as a temporary proton acceptor, facilitating the transfer of a proton from a carbon acid (like a methyl group) to a nitrogen acceptor, which would otherwise face a high energy barrier. nih.gov This "softening" of the potential energy surface by the nitro group is key to overcoming unfavorable geometries for a direct proton jump. nih.gov

The stability of the pyridine ring is rooted in its aromaticity. During a chemical reaction, any transient changes to this aromatic character can significantly impact the reaction's energy barrier. researchgate.netrsc.org In the context of excited-state proton transfer, the aromaticity of the pyridine ring can be altered as the reaction proceeds from the reactant to the product state. diva-portal.orgnih.gov

Computational studies on model systems like 2-pyridone have shown that energy barriers for ESIPT are strongly influenced by these transient changes in aromaticity. researchgate.net The common approach of only considering the aromatic character of the initial and final species is often insufficient to fully understand the reaction energetics. rsc.org As the proton transfer occurs in the excited state, the pyridine ring may transiently gain or lose aromatic character. For instance, a reaction coordinate might pass through a transition state that is less aromatic or even anti-aromatic, which would correspond to a higher energy barrier. diva-portal.org

Furthermore, the basicity of the proton-accepting nitrogen atom is a critical factor. Upon electronic excitation, the electron density at the nitrogen atom can increase, making it a stronger proton acceptor (more basic) and thus providing a greater driving force for the proton transfer event. The interplay between the enhanced basicity of the acceptor site and the dynamic changes in ring aromaticity ultimately governs the feasibility and kinetics of the proton transfer process. nih.gov

Condensation Reactions with Aromatic Aldehydes

The methyl group at the 2-position of the nitropyridine ring is activated by the electron-withdrawing nature of both the nitro group and the pyridine nitrogen. This activation makes the protons on the methyl group acidic enough to be removed by a base, generating a carbanion. This nucleophilic species can then participate in condensation reactions with electrophiles, such as aromatic aldehydes.

In a typical reaction, 2-methyl-3-nitropyridine (B124571) derivatives react with various aromatic aldehydes in the presence of a catalytic amount of a base like piperidine. mdpi.comresearchgate.net This reaction proceeds via a base-catalyzed aldol-type condensation mechanism, followed by dehydration to yield the corresponding 2-styryl-3-nitropyridine products. mdpi.com This method provides a metal-free alternative to traditional palladium-catalyzed cross-coupling reactions for forming trans-alkenes. mdpi.com

The scope of this reaction is broad, accommodating a variety of substituents on the aromatic aldehyde. The electronic nature of the substituent on the aldehyde can influence the reaction rate and yield.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 2-(4-Nitrostyryl)-3,5-dinitropyridine | 85 |

| 2 | 4-(Dimethylamino)benzaldehyde | 2-(4-(Dimethylamino)styryl)-3,5-dinitropyridine | 96 |

| 3 | Benzaldehyde | 2-Styryl-3-nitro-5-bromopyridine N-oxide | 88 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxystyryl)-3-nitro-5-bromopyridine N-oxide | 83 |

| This table presents data adapted from studies on related 2-methyl-3-nitropyridine systems to illustrate the typical outcomes of condensation reactions. mdpi.com |

Dearomatization Pathways and Addition Reactions

The introduction of one or more nitro groups significantly increases the electron-deficient character of the pyridine ring. nih.gov This heightened electrophilicity makes the ring susceptible to nucleophilic attack, which can lead to dearomatization. Such highly reactive compounds are sometimes termed "superelectrophiles." nih.gov

Nitropyridine derivatives can undergo nucleophilic addition with a range of weak carbon nucleophiles, such as 1,3-dicarbonyl compounds or π-excessive aromatic and heteroaromatic systems, often under mild, base-free conditions. nih.gov The attack typically occurs at the positions ortho or para to the nitro group, leading to the formation of stable 1,4- or 1,2-adducts, known as Meisenheimer complexes. This addition disrupts the aromatic π-system, resulting in a dearomatized dihydropyridine (B1217469) derivative.

Furthermore, these electron-poor systems can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) where the aromatic C=C double bond, activated by the nitro group, acts as a dienophile. nih.gov Reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) can lead to the formation of a bicyclic adduct, effectively dearomatizing the pyridine ring. nih.gov These pathways highlight the versatility of the nitro group in modulating the reactivity of the pyridine core, enabling its participation in reactions that temporarily or permanently break its aromaticity.

Applications of 2 Methyl 4 Nitropyridin 3 Ol in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

Nitropyridines are widely recognized as valuable and readily available precursors for an extensive array of mono- and polynuclear heterocyclic systems. nih.gov These resulting systems often exhibit significant biological activities, positioning nitropyridines as crucial intermediates in medicinal chemistry. nih.gov 2-Methyl-4-nitropyridin-3-ol fits within this class of important synthetic building blocks.

The structure of this compound allows for its transformation into various functionalized pyridine (B92270) derivatives, which are themselves key intermediates in the synthesis of pharmaceutically relevant compounds. Nitropyridine compounds, in general, are important for creating substituted pyridines used in the synthesis of molecules like adenosine (B11128) analogs, which have applications in treating conditions such as hypertension. google.com

A primary synthetic route involves the conversion of the hydroxyl group into a halogen, creating a more reactive site for subsequent nucleophilic substitution or cross-coupling reactions. For instance, this compound can be treated with phosphorus oxybromide at elevated temperatures to yield 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com Similarly, reaction with other halogenating agents can produce the corresponding chloro-derivative, 4-chloro-2-methyl-3-nitropyridine. chemsrc.com These halogenated nitropyridines are highly versatile intermediates for introducing further chemical diversity. chemsrc.com The nitro group can also be readily reduced to an amino group, a common transformation in building pharmaceutical scaffolds, which further expands the synthetic possibilities.

| Reactant | Reagent(s) | Product | Significance |

|---|---|---|---|

| This compound | Phosphorus oxybromide (POBr₃) | 4-Bromo-2-methyl-3-nitropyridine chemicalbook.com | Intermediate for cross-coupling and substitution reactions chemsrc.com |

| This compound | e.g., Phosphorus oxychloride (POCl₃) | 4-Chloro-2-methyl-3-nitropyridine chemsrc.com | Versatile precursor for nucleophilic substitution chemsrc.com |

| This compound | e.g., H₂/Pd/C, Fe/acid | 4-Amino-2-methylpyridin-3-ol | Key building block for diverse heterocyclic structures |

Fused heterocyclic systems are core structures in many biologically active molecules, and azaindoles (pyrrolopyridines) are particularly prominent in drug discovery. pharmablock.com Nitropyridines serve as fundamental starting materials for constructing azaindole scaffolds through various synthetic strategies, including the Bartoli, Batcho-Leimgruber, and Reissert reactions. pharmablock.comtugraz.at

The derivatives of this compound, such as 4-chloro- or 4-bromo-2-methyl-3-nitropyridine, are ideal precursors for these cyclization reactions. chemicalbook.comchemsrc.com For example, the Reissert reaction can be used to prepare a 6-azaindole-2-carboxylate from 4-methyl-3-nitropyridine (B1297851) by reaction with diethyl oxalate (B1200264) followed by reductive cyclization. tugraz.at The Batcho-Leimgruber reaction provides another route, where a nitropyridine is converted to an enamine intermediate that subsequently undergoes reductive cyclization to form the azaindole core. pharmablock.com This method has been successfully applied to the synthesis of 4-, 5-, and 6-azaindoles. pharmablock.com The Bartoli reaction, which involves reacting a nitroarene with a vinyl Grignard reagent, is also a viable, though sometimes low-yielding, method for creating the azaindole scaffold from nitropyridine precursors. pharmablock.comgoogle.com

| Reaction Name | Nitropyridine Precursor Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Bartoli Reaction | 3-Nitropyridine (B142982) | Vinylmagnesium bromide | 4-Azaindole pharmablock.com | |

| Batcho-Leimgruber Reaction | 4-Nitropyridine (B72724) | DMF-DMA, then reduction (e.g., Pd/C, H₂) | 6-Azaindole pharmablock.com | |

| Reissert Reaction | 4-Methyl-3-nitropyridine | Diethyl oxalate, then reduction (e.g., Pd/C, H₂) | 6-Azaindole-2-carboxylate tugraz.at |

Exploration in Novel Materials Development

The unique arrangement of electron-donating (-OH, -CH₃) and electron-withdrawing (-NO₂) groups on the pyridine ring of this compound suggests its potential for use in the development of novel materials with tailored properties.

The electronic properties of molecules are governed by the distribution of their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic conductivity, reactivity, and optical absorption characteristics. acs.org

In this compound, the combination of substituents creates a "push-pull" system, where the electron-donating hydroxyl and methyl groups "push" electron density into the aromatic ring, and the strongly electron-withdrawing nitro group "pulls" electron density away. This intramolecular charge transfer is a well-known strategy for tuning the electronic and optical properties of organic molecules. Theoretical studies on related compounds, such as 3-methyl-4-nitropyridine (B157339) N-oxide (POM), have utilized ab initio and density functional theory (DFT) methods to analyze their electronic structure and dipole moments, confirming the importance of this molecular design. acs.org Such analyses indicate that derivatives of this compound could be designed to have specific HOMO-LUMO gaps, making them candidates for components in organic electronic devices.

The same push-pull electronic structure that governs the compound's electronic properties also makes it a promising candidate for use in nonlinear optical (NLO) materials. Organic NLO materials are crucial for applications in optical communications, data storage, and frequency conversion. A large molecular hyperpolarizability (β), which is a measure of the nonlinear response to an applied electric field, is a key requirement for these materials.

Compounds with similar structural motifs, such as 2-methyl-4-nitroaniline (B30703) (2M4NA) and 3-methyl-4-nitropyridine-1-oxide (POM), are known to possess large NLO responses. researchgate.netdntb.gov.ua For example, 2M4NA exhibits a figure of merit for phase-matched second-harmonic generation that is significantly larger than that of the inorganic NLO material lithium niobate. researchgate.net The NLO properties of POM have also been demonstrated, highlighting the effectiveness of the nitropyridine N-oxide scaffold. dntb.gov.uanih.gov Given these precedents, this compound, with its inherent asymmetry and push-pull character, is a strong candidate for investigation as a new organic optical material.

Catalysis and Ligand Design

While not extensively documented as a catalyst itself, this compound holds significant potential as a precursor for the design of sophisticated ligands for metal-based catalysis. The utility of a molecule in ligand design depends on its ability to coordinate to a metal center through one or more donor atoms. The structure of this compound offers multiple potential coordination sites: the pyridine ring nitrogen, the oxygen of the hydroxyl group, and the oxygen atoms of the nitro group.

Furthermore, the nitro group can be chemically transformed into an amino group, which is an excellent donor for a wide range of transition metals. This opens the door to creating multidentate ligands that can form stable chelate complexes with metal ions. The principle of using nitropyridine derivatives in catalysis has been demonstrated. For example, a manganese complex incorporating a ligand derived from 6-methyl-3-nitropyridin-2-ylamine was shown to exhibit catalytic activity in oxidation reactions, mimicking the function of catecholase or tyrosinase enzymes. evitachem.com This illustrates that the nitropyridine framework can be successfully integrated into catalytically active coordination compounds. Therefore, this compound serves as a valuable and tunable platform for developing new ligands tailored for specific catalytic applications.

Advanced Analytical Methodologies in Support of 2 Methyl 4 Nitropyridin 3 Ol Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 2-Methyl-4-nitropyridin-3-ol and for separating it from its structural isomers. The synthesis of this compound often results in the co-formation of isomers, such as 2-methyl-6-nitro-pyridin-3-ol. wiley-vch.de HPLC's high resolution makes it ideal for separating these closely related compounds, which may have very similar physical properties.

Purity assessment is typically performed using a standard HPLC platform equipped with a multi-wavelength UV detector and often coupled with a mass spectrometer or a light scattering detector. wiley-vch.de The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation. A common approach involves using a reversed-phase column with a gradient elution of water and an organic solvent like acetonitrile (B52724). wiley-vch.de The addition of a modifier like formic acid to the mobile phase can improve peak shape and resolution. wiley-vch.de Detection is frequently carried out at a wavelength where the nitro-aromatic chromophore exhibits strong absorbance, such as 230 nm. wiley-vch.de

A key challenge in the synthesis of this compound is its separation from the 2-methyl-6-nitro-pyridin-3-ol isomer, which is often produced concurrently during the nitration of 3-hydroxy-2-methyl pyridine (B92270). wiley-vch.de HPLC methods have been successfully developed to resolve these isomers, allowing for their individual isolation and quantification. wiley-vch.de The development of a robust HPLC method is a critical step in providing pure material for subsequent research and ensuring the validity of experimental outcomes.

| Parameter | Description |

|---|---|

| Instrumentation | Standard HPLC platform with UV and Mass Spectrometry detectors |

| Columns (any two of the following) |

|

| Mobile Phase | Gradient of Water and Acetonitrile |

| Mobile Phase Modifier | Optional 0.1% Formic Acid |

| Detection | UV at 230 nm or Light Scattering Detector |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile organic compounds. ajrconline.org In the context of this compound research, GC-MS is particularly valuable for impurity profiling. Impurities can originate from starting materials, by-products of the synthesis, or degradation products. ajrconline.org Identifying and quantifying these impurities is crucial for quality control and for understanding the reaction chemistry.

Potential impurities in a synthesis batch of this compound could include residual starting materials like 2-methyl-3-pyridinol, reagents, or solvents. More significantly, side-products from the nitration reaction, other than the main 6-nitro isomer, could be present. wiley-vch.de While this compound itself may have limited volatility, GC-MS can be an effective tool for analyzing more volatile precursors or by-products, sometimes after a derivatization step to increase their volatility and thermal stability. The gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. The MS fragments each component into characteristic ions, generating a unique mass spectrum that acts as a "molecular fingerprint," allowing for positive identification by comparison to spectral libraries. The use of GC-MS has been noted in the analysis of related compounds like 2-methyl-4-nitropyridine. researchgate.net

| Potential Impurity | Origin | Rationale for GC-MS Analysis |

|---|---|---|

| 3-Hydroxy-2-methyl pyridine | Starting Material | Volatile precursor, its presence indicates an incomplete reaction. wiley-vch.de |

| Di-nitrated pyridines | By-product | Potential side-product from over-nitration; may be sufficiently volatile for GC-MS. |

| Other positional isomers | By-product | Besides the 6-nitro isomer, other minor isomers could form and may be separable by GC. wiley-vch.de |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is a definitive analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The compound has a molecular formula of C₆H₆N₂O₃, corresponding to a monoisotopic mass of approximately 154.04 Da and a molecular weight of 154.12 g/mol . nih.gov High-resolution mass spectrometry (HR-MS), often performed on instruments like a Fourier Transform Mass Spectrometer (FT-MS), can measure the mass with high precision, allowing for the unambiguous determination of the elemental formula. wiley-vch.de

Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used to generate the molecular ion (or a protonated/deprotonated version, [M+H]⁺ or [M-H]⁻) with minimal fragmentation. wiley-vch.de This provides a clear confirmation of the molecular weight.

Electron Impact (EI) ionization, a higher-energy method often used in GC-MS, causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern provides a wealth of structural information. For this compound, key fragmentation pathways would be predicted based on the functional groups present:

Loss of the Nitro Group: A characteristic fragmentation would be the loss of a nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da).

Loss of Hydroxyl Group: Cleavage of the hydroxyl radical (•OH, 17 Da) is another expected pathway. libretexts.org

Loss of Methyl Group: The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is also plausible. docbrown.info

Ring Cleavage: The stable pyridine ring may also undergo fragmentation, leading to smaller charged species.

Analyzing these fragmentation patterns allows researchers to piece together the molecule's structure, confirming the identity of the synthesized compound.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 139 | [M - CH₃]⁺ | •CH₃ (15 Da) |

| 137 | [M - OH]⁺ | •OH (17 Da) |

| 124 | [M - NO]⁺• | •NO (30 Da) |

| 108 | [M - NO₂]⁺ | •NO₂ (46 Da) |

| 107 | [M - HNO₂]⁺• | HNO₂ (47 Da) |

Conclusion and Future Research Directions

Synthesis and Reactivity Challenges and Opportunities

The development of efficient and selective synthetic routes is paramount for enabling broader research into 2-Methyl-4-nitropyridin-3-ol.

Synthesis: The most direct synthetic pathway is the nitration of 2-methyl-3-hydroxypyridine. Research on this precursor shows that nitration tends to occur at the 4-position due to the ortho-, para-directing effect of the powerful activating hydroxyl group, which overrides the influence of the methyl group. However, a significant challenge lies in controlling the reaction conditions to prevent side reactions, such as the formation of dinitro products or oxidative degradation, which can lower yields. vdoc.pub

Future opportunities in synthesis include:

Optimization of Nitration: A systematic study of nitrating agents, reaction temperatures, and solvents is needed to maximize the yield and purity of the desired mononitrated product.

Alternative Routes: Exploring alternative multi-step syntheses, for instance, starting from more functionalized pyridine (B92270) precursors or employing novel cyclization strategies to construct the ring system with the desired substituents already in place, could provide more controlled outcomes. google.comacs.org One such approach could involve the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with specific ethylenic compounds. google.com

Reactivity: The reactivity of this compound is governed by the interplay of its three functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Challenges: A primary challenge is achieving regioselective functionalization. For instance, reactions targeting the pyridine nitrogen or the hydroxyl group may require the use of protecting groups to avoid unwanted side reactions with other parts of themolecule.

Opportunities: The compound is a versatile building block. The nitro group can be readily reduced to an amine, creating 4-amino-2-methylpyridin-3-ol. This amino derivative serves as a valuable intermediate for synthesizing amides, sulfonamides, or for constructing fused heterocyclic systems like imidazopyridines. mdpi.comntnu.no Furthermore, the nitro group itself can potentially be displaced by various nucleophiles (e.g., thiols, amines) under SNAr conditions, a reaction well-documented for other nitropyridines. mdpi.com

| Reaction Type | Reagents/Conditions (Analogous Systems) | Potential Product | Reference |

| Nitration (Synthesis) | HNO₃/H₂SO₄ | This compound | |

| Nitro Group Reduction | Fe/HCl or H₂/Pd-C | 4-Amino-2-methylpyridin-3-ol | vdoc.pub |

| Nucleophilic Substitution (SNAr) | R-SH / K₂CO₃ | 4-Thioether-2-methylpyridin-3-ol | mdpi.com |

Advancements in Spectroscopic and Computational Characterization

A thorough characterization of this compound is essential for confirming its structure and understanding its electronic properties. While specific experimental data is scarce, future work should focus on a combined experimental and computational approach.

Spectroscopic Analysis: Detailed spectroscopic analysis is a critical next step. Based on analogous structures, the following techniques would be key:

NMR Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern. The chemical shifts would be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro group.

Vibrational Spectroscopy: FT-IR and FT-Raman spectra would be used to identify characteristic functional group vibrations, notably the strong symmetric and asymmetric stretching modes of the nitro group (–NO₂) and the broad O–H stretching of the hydroxyl group. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is needed to confirm the elemental composition and molecular weight.

Computational Characterization: Density Functional Theory (DFT) calculations have become indispensable for predicting and interpreting the properties of molecules. researchgate.net For this compound, computational studies present a major opportunity.

Structural and Tautomeric Analysis: DFT calculations can predict the most stable geometric structure and investigate the potential for tautomerism (the pyridinol form vs. the pyridone form), which is common in hydroxypyridines.

Spectral Prediction: Calculating theoretical vibrational frequencies and NMR chemical shifts can aid in the assignment of experimental spectra. researchgate.net

Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic transitions. mdpi.com Mapping the Molecular Electrostatic Potential (MEP) can identify sites susceptible to electrophilic and nucleophilic attack. mdpi.com

| Computational Method | Property Predicted | Significance | Reference |

| DFT (e.g., B3LYP/6-311G) | Optimized Geometry | Predicts bond lengths, angles, and stable conformers. | researchgate.net |

| DFT/TD-DFT | Vibrational Frequencies (IR/Raman), UV-Vis Spectra | Aids in experimental spectral assignment. | researchgate.netmdpi.com |

| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | mdpi.com |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. |

Future Prospects in Chemical Transformations and Applications

The true potential of this compound lies in its use as a scaffold for creating novel molecules with valuable properties. The strategic arrangement of its functional groups opens doors to diverse chemical transformations and applications.

Advanced Chemical Transformations: Future research should explore the synthetic utility of this compound as a versatile precursor.

Fused Heterocycles: The vicinal arrangement of the methyl and hydroxyl groups, along with the amino group that can be generated from the nitro function, provides an ideal template for constructing fused bicyclic and polycyclic heterocyclic systems (e.g., oxazolopyridines, thiazolopyridines). These scaffolds are of great interest in medicinal chemistry.

Ligand Development: The pyridine nitrogen and the hydroxyl oxygen are potential coordination sites for metal ions. Derivatization could lead to novel ligands for use in catalysis or as metal-sequestering agents.

Polymer Chemistry: The hydroxyl group could serve as an initiation point for polymerization or as a site for grafting the molecule onto polymer backbones, potentially creating materials with new electronic or thermal properties.

Potential Applications: The structural motifs present in this compound are found in many biologically active compounds and functional materials.

Medicinal Chemistry: Pyridine and nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netfrontiersin.org The title compound and libraries of its derivatives are promising candidates for high-throughput screening to identify new drug leads. The nitro group itself is a key feature in some bioreductive drugs that are activated under hypoxic conditions, such as those found in solid tumors.

Materials Science: The "push-pull" nature of the molecule, with electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro) groups on a conjugated system, suggests potential for applications in nonlinear optics (NLO). acs.org Furthermore, nitropyridine derivatives have been explored as components of dyes and pigments. mdpi.com

Agrochemicals: The pyridine core is a common feature in many herbicides and pesticides. mdpi.com Exploring the biological activity of derivatives of this compound in this area could yield new agrochemical agents.

The systematic exploration of the synthesis, reactivity, and properties of this compound holds considerable promise for advancing multiple fields of chemical science.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-4-nitropyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration of methyl-substituted pyridine precursors. For example, nitration of 2-methylpyridine derivatives using dinitrogen pentoxide (N₂O₅) in anhydrous solvents (e.g., acetic anhydride) at controlled temperatures (0–5°C) minimizes side reactions like over-nitration . Alternatively, nucleophilic substitution reactions involving halogenated precursors (e.g., 2-chloro-3-nitropyridine) with hydroxides under reflux (423–433 K) can introduce the hydroxyl group . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of sensitive functional groups.

Q. Which analytical techniques are most effective for characterizing this compound purity and structural confirmation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity assessment due to its sensitivity to nitroaromatic compounds . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns: the hydroxyl group at position 3 typically appears as a broad singlet (δ 10–12 ppm), while nitro groups deshield adjacent protons (δ 8.5–9.5 ppm). Mass spectrometry (EI-MS) provides molecular ion peaks (m/z ≈ 168) and fragmentation patterns indicative of nitro-group loss .

Q. How do the nitro and hydroxyl groups influence the compound’s reactivity in electrophilic substitution reactions?